2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one
Description
2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a phenyl group at position 4 and a 3-chloro-4-nitrophenyl group at position 2 of the cyclohexanone ring. The molecular formula is inferred as C₁₈H₁₆ClNO₃, with a calculated molecular weight of 329.45 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and nitro) on the aromatic ring, which significantly influence its physicochemical properties.
Properties
Molecular Formula |
C18H16ClNO3 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(3-chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C18H16ClNO3/c19-16-11-14(6-8-17(16)20(22)23)15-10-13(7-9-18(15)21)12-4-2-1-3-5-12/h1-6,8,11,13,15H,7,9-10H2 |
InChI Key |
GCGQYSDXKQVRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with phenylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylcyclohexanones with various functional groups.
Scientific Research Applications
2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Key Compounds:
4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7) Molecular Formula: C₁₄H₁₉NO Substituents: A dimethylamino group (-N(CH₃)₂) and a phenyl group at position 4. Properties: The electron-donating dimethylamino group increases solubility in polar solvents compared to nitro- or chloro-substituted analogs.
O-(3-Chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate (CAS 500-28-7) Molecular Formula: C₈H₉ClNO₃PS Substituents: Shares the 3-chloro-4-nitrophenyl group but attached to a phosphorothioate ester core. Properties: The phosphorothioate backbone confers pesticidal activity, as seen in organophosphate insecticides. The chloro-nitro aromatic group enhances stability and target binding .
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide
- Molecular Formula : C₁₄H₁₆Cl₂N₂O₂
- Substituents : A dichloro-hydroxyphenyl group and a methylcyclohexanecarboxamide.
- Properties : The hydroxyl and dichloro groups suggest herbicidal or antifungal applications, leveraging halogenated aromatics’ bioactivity .
Physicochemical and Functional Comparisons
Substituent Impact:
- Electron-Withdrawing Groups (Nitro, Chloro) : Increase resistance to oxidation and enhance binding to biological targets (e.g., enzymes in pests) .
- Electron-Donating Groups (Dimethylamino): Improve solubility in aqueous environments, favoring pharmacokinetic profiles in drug design .
Research Limitations
Experimental data on the target compound’s crystallography, solubility, and bioactivity are sparse. Structural insights often rely on software like SHELXL and OLEX2 for modeling, but experimental validation is needed. Contradictions arise in extrapolating properties from analogs, as core structural differences (e.g., cyclohexanone vs. phosphorothioate) significantly alter behavior.
Biological Activity
2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one, with the CAS number 1980086-54-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClNO₃ |
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | 2-(3-chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one |
| SMILES | [O-]N+c1ccc(cc1Cl)C2CC(CCC2=O)c3ccccc3 |
The biological activity of 2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit specific kinases or other enzymes that play critical roles in cell signaling and proliferation. For instance, it has been observed to affect pathways related to cancer cell growth and survival.
Biological Activity
The compound has shown promise in various biological assays:
- Anticancer Activity : In vitro studies have demonstrated that 2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary data indicate that this compound may reduce inflammation markers in cellular models, pointing towards possible therapeutic uses in inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity.
- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
Research Findings
Recent research highlights the following findings regarding the biological activity of 2-(3-Chloro-4-nitrophenyl)-4-phenylcyclohexan-1-one:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in MCF-7 and HT-29 cells; IC50 < 10 µM |
| Antimicrobial Activity | Effective against S. aureus and E. coli; MIC values < 100 µg/mL |
| Anti-inflammatory Effects | Reduces TNF-alpha levels in LPS-stimulated macrophages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
